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Abstract
Isopentyl formate (also known as isoamyl formate) is a widely used flavoring agent in the food

industry, prized for its characteristic fruity aroma and taste, often described as reminiscent of

plum, black currant, pear, and apple.[1][2][3][4] As a substance designated as Generally

Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA

number 2069) and evaluated by the Joint FAO/WHO Expert Committee on Food Additives

(JECFA), isopentyl formate is a key component in the formulation of a variety of food

products, including beverages, candies, baked goods, and desserts.[5][6][7] This document

provides detailed application notes and experimental protocols for the effective use and

analysis of isopentyl formate in food matrices.

Physicochemical Properties and Regulatory
Information
Isopentyl formate is a colorless liquid with the chemical formula C₆H₁₂O₂.[2][4] A

comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isopentyl Formate
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Property Value Reference(s)

Molecular Weight 116.16 g/mol [2][4][6]

Appearance Colorless liquid [3][4]

Odor Fruity, plum-like, black currant [1][2][4]

Boiling Point 123-124 °C [3]

Melting Point -93.5 °C [6]

Density 0.881-0.889 g/cm³ [6]

Solubility in Water 3.5 g/L at 25 °C [4]

Solubility in Ethanol
Soluble; 1ml in 40ml of 60%

ethanol
[5][8]

Refractive Index (n_D^20) 1.396-1.400 [6]

FEMA Number 2069 [5][6][7]

JECFA Number 42 [5][6][7]

CAS Number 110-45-2 [5][6]

Isopentyl formate is approved for use as a flavoring agent in the United States under 21 CFR

172.515.[6][7] JECFA has concluded that there is "no safety concern at current levels of intake

when used as a flavouring agent".[6][9]

Sensory Profile and Applications
The primary application of isopentyl formate in the food industry is to impart a fruity flavor and

aroma. Its sensory profile is characterized by notes of plum, black currant, and a general fruity

character. It is a versatile ingredient used in a wide range of products.

Recommended Usage Levels
The FEMA GRAS status of isopentyl formate is based on its use at low concentrations in

food. Table 2 provides typical usage levels in various food categories.
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Table 2: Recommended Usage Levels of Isopentyl Formate in Food Products

Food Category Typical Usage Level (ppm)

Beverages (non-alcoholic) 8.4

Ice Cream and Ices 14

Candy 22

Baked Goods 16

Gelatins and Puddings 2.0 - 28

Chewing Gum 250

Source: Data derived from FEMA GRAS documentation.

Logical Workflow for Flavor Application
The successful incorporation of isopentyl formate into a food product requires a systematic

approach to formulation and evaluation. The following diagram illustrates a typical workflow.
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Experimental Protocols
Sensory Evaluation Protocol: Triangle Test
Objective: To determine if a perceptible sensory difference exists between a control product

and a product flavored with isopentyl formate.

Materials:

Control food/beverage product.

Experimental food/beverage product containing isopentyl formate at a specified

concentration.

Odor-free tasting cups, coded with random three-digit numbers.

Room temperature, odor-free water for palate cleansing.

Sensory evaluation booths or a quiet, odor-free environment.

A panel of at least 24-30 untrained consumer panelists.

Procedure:

Sample Preparation: For each panelist, present three samples in coded cups. Two of the

samples will be identical (either both control or both experimental), and one will be different.

The order of presentation should be randomized for each panelist.

Instructions to Panelists: Instruct panelists to taste each sample from left to right and identify

the sample that is different from the other two. They should rinse their mouths with water

between samples.

Data Collection: Record the number of panelists who correctly identify the different sample.

Data Analysis: The results are analyzed using a statistical table for triangle tests to determine

if the number of correct identifications is statistically significant at a chosen confidence level

(typically p < 0.05).
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Analytical Protocol: Quantification by Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To quantify the concentration of isopentyl formate in a liquid food matrix (e.g., a

beverage).

Instrumentation and Materials:

Gas chromatograph with a mass selective detector (GC-MS).

Headspace autosampler.

Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm,

0.25 µm film thickness).

20 mL headspace vials with crimp caps.

Isopentyl formate standard.

Internal standard (e.g., deuterated ethanol or other suitable compound not present in the

sample).

Sodium chloride.

Procedure:

Standard Preparation: Prepare a stock solution of isopentyl formate in ethanol. Create a

series of calibration standards by spiking the control food matrix with known concentrations

of the isopentyl formate stock solution and a constant concentration of the internal

standard.

Sample Preparation: Pipette 5 mL of the beverage sample into a 20 mL headspace vial. Add

1 g of NaCl and the internal standard. Seal the vial immediately.

HS-GC-MS Analysis:

Headspace Parameters:
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Oven Temperature: 80°C

Equilibration Time: 15 minutes

Injection Volume: 1 mL

GC Parameters:

Inlet Temperature: 250°C

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp

to 240°C at 25°C/min and hold for 5 minutes.

MS Parameters:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for isopentyl formate
(e.g., m/z 43, 70, 87) and the internal standard.

Quantification: Construct a calibration curve by plotting the ratio of the peak area of

isopentyl formate to the peak area of the internal standard against the concentration of the

standards. Determine the concentration of isopentyl formate in the samples from this

calibration curve.

Stability Testing Protocol
Objective: To evaluate the stability of isopentyl formate in a food product under accelerated

storage conditions.

Materials:

Food product containing a known concentration of isopentyl formate, packaged in its final

commercial packaging.
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Environmental chambers set to accelerated storage conditions (e.g., 40°C / 75% RH).

HS-GC-MS system for quantification.

Procedure:

Initial Analysis (Time 0): Quantify the initial concentration of isopentyl formate in a

representative sample of the product using the HS-GC-MS method described above.

Storage: Place a sufficient number of packaged product samples in the environmental

chamber.

Time Point Analysis: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove a set of

samples from the chamber and quantify the concentration of isopentyl formate.

Data Analysis: Plot the concentration of isopentyl formate as a function of time. The

degradation can often be modeled using kinetic equations (e.g., first-order kinetics) to predict

the shelf-life of the flavoring agent in the product. An Arrhenius plot can be generated if

multiple temperatures are tested to determine the activation energy of the degradation

reaction.

Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway
The perception of isopentyl formate's aroma is initiated by its interaction with olfactory

receptors in the nasal cavity. The following diagram provides a simplified overview of the

olfactory signaling pathway.
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Simplified Olfactory Pathway

GC-MS Analysis Workflow
The workflow for the quantitative analysis of isopentyl formate using HS-GC-MS is a multi-

step process from sample preparation to data analysis.
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Conclusion
Isopentyl formate is a valuable and safe flavoring ingredient for creating a range of fruity

profiles in food products. The successful application of this ingredient depends on a systematic

approach to formulation, sensory evaluation, and analytical quality control. The protocols and

workflows provided in this document offer a comprehensive guide for researchers, scientists,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b089575?utm_src=pdf-body-img
https://www.benchchem.com/product/b089575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and product developers to effectively utilize isopentyl formate in the food industry. Further

research into its stability in complex food matrices and its synergistic effects with other flavor

compounds will continue to expand its application potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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